![molecular formula C13H10ClF3N2 B2838626 (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2247105-51-5](/img/structure/B2838626.png)
(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 2247105-51-5. It has a molecular weight of 286.68 and is described as a powder . The IUPAC name for this compound is (3-chlorophenyl) (6- (trifluoromethyl)pyridin-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClF3N2/c14-10-3-1-2-8 (6-10)12 (18)9-4-5-11 (19-7-9)13 (15,16)17/h1-7,12H,18H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Anticonvulsant Agents
Research has demonstrated the potential of Schiff bases derived from 3-aminomethyl pyridine, which includes compounds structurally related to (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine, as anticonvulsant agents. These compounds have shown significant protection against seizures in various models, indicating their potential in developing new treatments for epilepsy (Pandey & Srivastava, 2011).
Electro-Optic Materials
The synthesis of heterocycle-based derivatives of (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine has been explored for applications in electro-optic materials. These materials have shown promising properties for use in nonlinear optical/electro-optic applications, demonstrating the compound's potential in advanced photonic devices (Facchetti et al., 2003).
Catalytic Applications
Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, which are structurally similar to the compound , have been synthesized and evaluated for their catalytic applications. These compounds have shown good activity and selectivity in catalytic processes, highlighting the compound's utility in facilitating chemical transformations (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes involving (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine derivatives have been investigated for their photocytotoxic properties. These complexes have shown significant potential in inducing cell death in cancer cells upon exposure to light, offering a promising approach to targeted cancer therapy (Basu et al., 2014).
Luminescent Materials
Compounds derived from (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine have been explored as thiol-reactive luminophores for fluorescence microscopy, particularly for targeting and imaging mitochondria. This application underscores the compound's role in bioimaging and molecular diagnostics (Amoroso et al., 2008).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(3-chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-10-3-1-2-8(6-10)12(18)9-4-5-11(19-7-9)13(15,16)17/h1-7,12H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGTHXZZRPVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CN=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

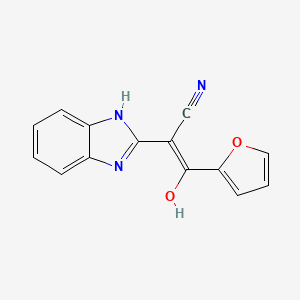
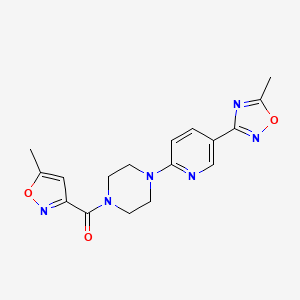
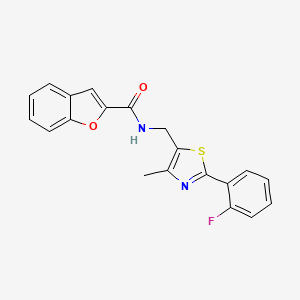
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
![1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
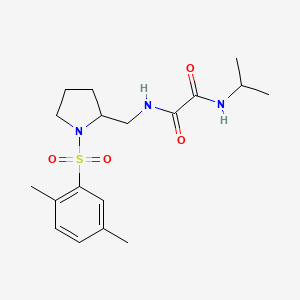
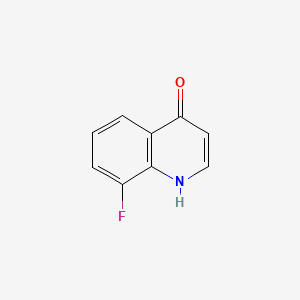
![(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2838553.png)
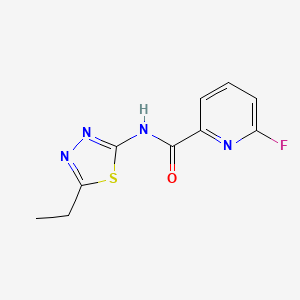
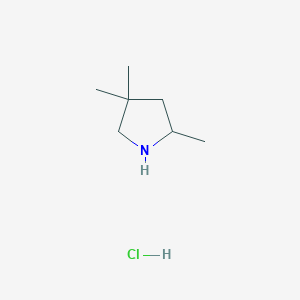
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
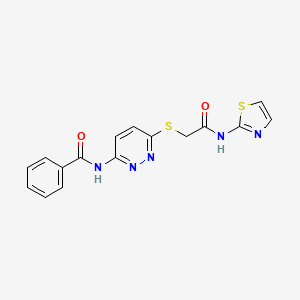
![N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838566.png)